molecular formula C16H27NO4 B12076286 (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12076286
M. Wt: 297.39 g/mol
InChI Key: NVWSVEUXRJAKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a cyclobutyl group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic structures.

Uniqueness

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a cyclobutyl group, and a tert-butoxycarbonyl-protected amino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

4-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(12-5-4-6-12)13-9-7-11(8-10-13)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI Key

NVWSVEUXRJAKAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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